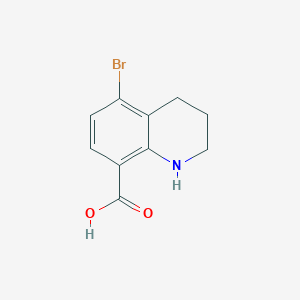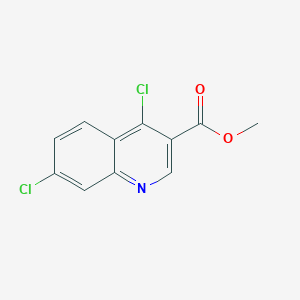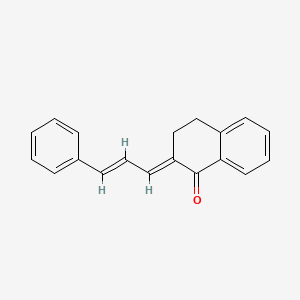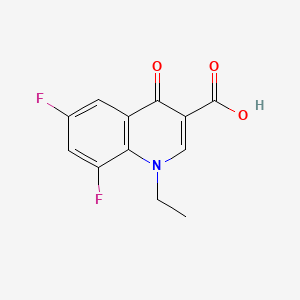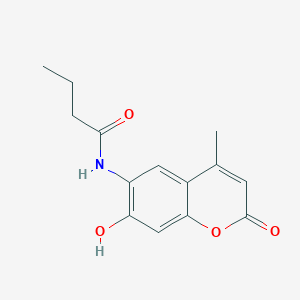
N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide is a chemical compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methylcoumarin.
Reduction: Formation of 7-hydroxy-4-methyl-2H-1-benzopyran-6-ylbutanol.
Substitution: Formation of various substituted coumarins depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as a fluorescent probe in various analytical techniques.
Wirkmechanismus
The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as DNA gyrase, which is crucial for bacterial DNA replication.
Modulating signaling pathways: Involved in inflammation and cell proliferation.
Scavenging free radicals: Due to its antioxidant properties, which protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide.
4-Methylumbelliferone: Another coumarin derivative with similar biological activities.
7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yloxyacetic acid: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butanamide group enhances its solubility and bioavailability compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
118057-38-8 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)butanamide |
InChI |
InChI=1S/C14H15NO4/c1-3-4-13(17)15-10-6-9-8(2)5-14(18)19-12(9)7-11(10)16/h5-7,16H,3-4H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
GUYABIBMPMMYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



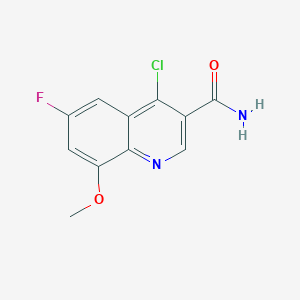
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

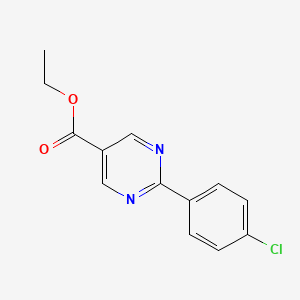
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)

